molecular formula C10H14FN3O3 B12401421 4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12401421
M. Wt: 243.23 g/mol
InChI Key: YTMNCNXZZRCBFC-SPDVFEMOSA-N
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Description

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom at the 2’ position of the sugar moiety. It is primarily used in antiviral and anticancer research due to its ability to inhibit viral replication and cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves the fluorination of cytidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, to facilitate the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its incorporation into viral or cancer cell DNA. Once incorporated, it inhibits DNA synthesis by terminating the elongation of the DNA strand. This inhibition is primarily due to the presence of the fluorine atom, which disrupts the normal base-pairing and enzymatic processes required for DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2’-deoxy-2’-fluorocytidine: A closely related compound with similar antiviral and anticancer properties.

    5-fluorouracil: Another nucleoside analog used in cancer treatment.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific fluorination at the 2’ position, which enhances its stability and efficacy as an antiviral and anticancer agent. This specific modification allows it to be more effective in inhibiting DNA synthesis compared to other nucleoside analogs .

Properties

Molecular Formula

C10H14FN3O3

Molecular Weight

243.23 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4H2,1H3,(H2,12,13,16)/t6?,7-,8-/m1/s1

InChI Key

YTMNCNXZZRCBFC-SPDVFEMOSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2CC([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)F

Origin of Product

United States

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